molecular formula C12H19ClN2 B3146798 2-Chloro-N~1~,N~1~-dipropyl-1,4-benzenediamine CAS No. 6085-60-5

2-Chloro-N~1~,N~1~-dipropyl-1,4-benzenediamine

Cat. No.: B3146798
CAS No.: 6085-60-5
M. Wt: 226.74 g/mol
InChI Key: IDCNARLBQGSZPY-UHFFFAOYSA-N
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Description

2-Chloro-N~1~,N~1~-dipropyl-1,4-benzenediamine is a chemical compound with the molecular formula C12H19ClN2 and a molecular weight of 226.75 . It is also known by other synonyms such as 2-Chloro-N1,N1-dipropylbenzene-1,4-diamine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found. Such properties would typically include melting point, boiling point, density, and solubility .

Scientific Research Applications

Synthesis and Structural Characterization

Research includes the synthesis and characterization of compounds related to 2-Chloro-N1,N1-dipropyl-1,4-benzenediamine. For example, studies have synthesized derivatives like N,N´-Dipropyl-N,N,N´,N´-tetramethyl-1,2-ethylenediammonium dichloride, characterizing their crystal structures using X-ray diffraction, indicating applications in structural chemistry and material science (Närhi et al., 2011).

Heterocyclic Nitrogen Derivatives Synthesis

Research has focused on the synthesis of heterocyclic nitrogen derivatives from related compounds like aryl-1,4-benzoquinones, which could have implications in organic chemistry and potential pharmaceutical applications (Hassan et al., 2001).

Dye Intermediate Market Analysis

There is interest in the characterization of materials related to 2-Chloro-N1,N1-dipropyl-1,4-benzenediamine in the context of the dye intermediate market. Investigations have been made into the identification and synthesis of compounds like 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, highlighting its industrial relevance (Drabina et al., 2009).

Electro-Optic and Nonlinear Optical Applications

Studies exploring the quantum chemical properties of derivatives like 2-chloro-3-(N,N-dipropyl amino)-1,4-naphthoquinone have been conducted. These investigations are crucial for understanding the potential applications of these compounds in electro-optic and nonlinear optical applications (Dar et al., 2020).

Manufacturing of Polyurethanes and Dyes

There is significant interest in the use of phenylenediamines, including derivatives like 2-Chloro-N1,N1-dipropyl-1,4-benzenediamine, in the manufacturing of polyurethanes, dyes, and other industrial materials. This research highlights their versatility and importance in various industrial applications (Layer, 2000).

Bioactivity in Medicinal Chemistry

Studies include the synthesis and evaluation of derivatives for their bioactivity, indicating potential applications in medicinal chemistry and drug development (Elassar, 2012).

Properties

IUPAC Name

2-chloro-1-N,1-N-dipropylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2/c1-3-7-15(8-4-2)12-6-5-10(14)9-11(12)13/h5-6,9H,3-4,7-8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCNARLBQGSZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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